Cas no 898759-37-0 ((4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone)

(4-Bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone is a brominated and fluorinated aromatic ketone featuring a dioxolane-protected carbonyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling selective functionalization. The dioxolane moiety offers stability under basic or nucleophilic conditions while allowing for facile deprotection to regenerate the ketone when required. Its well-defined structure and functional group compatibility make it valuable for constructing complex molecular frameworks in medicinal chemistry and materials science research.
(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone structure
898759-37-0 structure
商品名:(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
CAS番号:898759-37-0
MF:C16H12O3FBr
メガワット:351.16708
MDL:MFCD07699980
CID:1946526
PubChem ID:24726684

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone 化学的及び物理的性質

名前と識別子

    • (4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
    • LogP
    • 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
    • DTXSID60645077
    • 898759-37-0
    • AKOS016022042
    • 2-[3-(4-BROMO-2-FLUOROBENZOYL)PHENYL]-1,3-DIOXOLANE
    • MFCD07699980
    • (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
    • MDL: MFCD07699980
    • インチ: InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
    • InChIKey: LJZPOIVKXKZKOS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)C2OCCO2)C(=O)C3=C(C=C(C=C3)Br)F

計算された属性

  • せいみつぶんしりょう: 349.99538Da
  • どういたいしつりょう: 349.99538Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.503
  • ふってん: 477.2°C at 760 mmHg
  • フラッシュポイント: 242.4°C
  • 屈折率: 1.591

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM297514-1g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 95%
1g
$433 2023-02-16
Fluorochem
206827-2g
4-bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 97%
2g
£847.00 2022-02-28
A2B Chem LLC
AX51810-2g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 97%
2g
$984.00 2024-04-19
A2B Chem LLC
AX51810-1g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 97%
1g
$581.00 2024-04-19
A2B Chem LLC
AX51810-5g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 97%
5g
$1989.00 2024-04-19
abcr
AB366851-1g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone, 97%; .
898759-37-0 97%
1g
€841.90 2025-02-19
Ambeed
A283202-1g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 95+%
1g
$437.0 2024-04-16
abcr
AB366851-1 g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone, 97%; .
898759-37-0 97%
1 g
€841.90 2023-07-19
abcr
AB366851-2 g
4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone, 97%; .
898759-37-0 97%
2 g
€1,415.70 2023-07-19
Fluorochem
206827-1g
4-bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
898759-37-0 97%
1g
£483.00 2022-02-28

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone 関連文献

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanoneに関する追加情報

The Compound CAS No 898759-37-0: (4-Bromo-2-Fluorophenyl)-[3-(1,3-Dioxolan-2-Yl)Phenyl]Methanone

(4-Bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone, identified by the CAS registry number 898759-37-0, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structural features, which include a methanone group bridging two aromatic rings. One of these rings is a bromo-fluorophenyl group, while the other is substituted with a 1,3-dioxolan moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or Friedel-Crafts acylation. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and optimal purity. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These advancements underscore the compound's relevance in modern synthetic chemistry.

In terms of applications, (4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone has shown promise in drug discovery programs targeting various therapeutic areas. Its bromine and fluorine substituents contribute to its pharmacokinetic profile, while the dioxolane group enhances solubility and bioavailability. Recent research has focused on its potential as a lead compound in anti-cancer drug development, particularly in inhibiting specific kinase pathways associated with tumor growth and metastasis.

Moreover, this compound has been utilized as an intermediate in the synthesis of more complex molecular architectures. For instance, its ability to undergo further functionalization has made it a valuable building block in the construction of heterocyclic compounds with potential applications in optoelectronics and sensor technologies. The integration of such compounds into conjugated systems has been shown to improve their electronic properties, making them suitable for use in advanced materials.

From a structural standpoint, the compound's aromaticity plays a crucial role in its stability and reactivity. The electron-withdrawing effects of the bromine and fluorine atoms create a highly activated system that facilitates various nucleophilic and electrophilic reactions. The dioxolane ring further modulates these effects by introducing steric hindrance and additional electronic interactions. These characteristics make the compound an attractive candidate for both academic research and industrial applications.

Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity patterns. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its participation in chemical transformations. Such studies have also informed the design of more efficient synthetic routes and catalytic systems for its production.

In conclusion, (4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS No 898759-37-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile functional groups, and promising applications continue to drive research across multiple disciplines. As new discoveries emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.

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Amadis Chemical Company Limited
(CAS:898759-37-0)(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
A1188159
清らかである:99%
はかる:1g
価格 ($):393.0